molecular formula C12H8Cl3N3O3S B10965221 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B10965221
M. Wt: 380.6 g/mol
InChI Key: LCARJRJGODJGPC-UHFFFAOYSA-N
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Description

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves the reaction of 4,6-dihydroxy-2-pyrimidinethiol with 2,4,5-trichlorophenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is unique due to the presence of both the pyrimidine and trichlorophenylacetyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H8Cl3N3O3S

Molecular Weight

380.6 g/mol

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C12H8Cl3N3O3S/c13-5-1-7(15)8(2-6(5)14)16-11(21)4-22-12-17-9(19)3-10(20)18-12/h1-3H,4H2,(H,16,21)(H2,17,18,19,20)

InChI Key

LCARJRJGODJGPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)O

Origin of Product

United States

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